5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. It is an acridine derivative that has been studied for its potential as a chemotherapy agent due to its ability to inhibit topoisomerases I and II, enzymes crucial for DNA replication and cell division .
Preparation Methods
The synthesis of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the acridine ring, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include N-oxide derivatives and substituted acridines .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of topoisomerases I and II, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, the compound prevents the replication of cancer cells, leading to cell death . Additionally, the compound can overcome certain types of drug resistance, making it a valuable candidate for chemotherapy .
Comparison with Similar Compounds
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II. Similar compounds include:
Amsacrine (m-AMSA): Another topoisomerase inhibitor used in cancer treatment.
Triazoloacridone (C-1305): A compound with similar DNA intercalating properties.
DACA (XR5000): An analogue with a similar mechanism of action but different pharmacokinetic properties.
These compounds share the ability to intercalate into DNA and inhibit topoisomerases, but this compound is distinguished by its specific structure and dual enzyme inhibition .
Properties
CAS No. |
89459-50-7 |
---|---|
Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)10-9-21-18(24)13-7-3-5-11-15(20)12-6-4-8-14(19)17(12)22-16(11)13/h3-8H,9-10,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
FQXXQHBOOLYFAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)N)N=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.